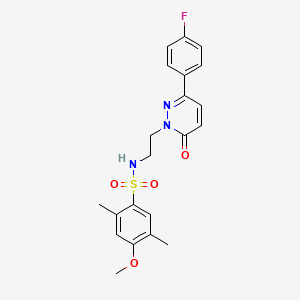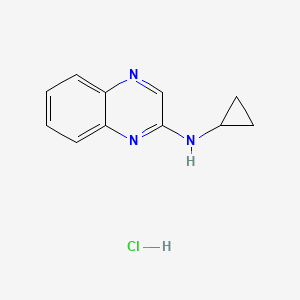
5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. This moiety is often found in various pharmaceuticals and exhibits a wide range of biological activities . The compound also has an isopropylphenyl group and a phenyl group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone moiety would contribute to the rigidity of the molecule, while the phenyl and isopropylphenyl groups could potentially participate in π-π stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide groups could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Enzyme Catalysis
Lipase-Catalyzed Synthesis of Pyrrole Disulfides: Lipases are versatile enzymes that can catalyze a variety of chemical reactions. The compound can be used as a substrate in lipase-catalyzed reactions to synthesize pyrrole disulfides . These disulfides are important scaffolds in pharmaceutical molecules and natural products. The use of lipase in this context promotes green chemistry by avoiding toxic reagents and harsh conditions, aligning with the principles of environmentally friendly biocatalytic processes.
Organic Synthesis Intermediates
β-Ketothioamides Derivatives: The compound’s structural features make it a valuable intermediate for the synthesis of β-ketothioamides (KTAs) . KTAs possess carbonyl and thioamide functional groups, making them susceptible to nucleophilic attack and isomerization, respectively. This allows for the formation of various heterocyclic compounds, which are core structures in many bioactive molecules and pharmaceutical formulations.
Heterocyclic Compound Formation
Synthesis of Multiple Heterocycles: Due to the presence of reactive functional groups, this compound can participate in the synthesis of multiple heterocycles, such as thiazoles, piperidines, pyrans, and fused heterocycles . These heterocycles are integral to numerous bioactive molecules, further emphasizing the compound’s utility in medicinal chemistry.
Green Chemistry
Promoting Environmentally Friendly Synthesis: The compound’s application in enzyme-catalyzed reactions represents a significant advancement in synthetic pathways that are more environmentally friendly . By utilizing biocatalysts like lipase, researchers can develop synthesis methods that are not only efficient but also align with the goals of green chemistry.
Pharmaceutical Formulations
Core Structures in Medicinal Compounds: The ability to form heterocycles makes this compound an important precursor in the design and development of new pharmaceutical formulations . Its versatility in forming bonds and rings can lead to the discovery of novel drugs with potential therapeutic applications.
Biocatalytic Process Development
Advancing Enzyme Engineering: The compound’s role in enzyme-catalyzed reactions contributes to the field of enzyme engineering . By understanding its interactions with enzymes like lipase, scientists can engineer more efficient biocatalysts for industrial applications, optimizing processes and reducing waste.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-isopropylphenol with ethyl acetoacetate to form 2-(4-isopropylphenylamino)-4-oxobutanoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form the target compound.", "Starting Materials": [ "2-amino-4-isopropylphenol", "ethyl acetoacetate", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-isopropylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-isopropylphenylamino)-4-oxobutanoic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using an acid such as hydrochloric acid to form 2-(4-isopropylphenylamino)-4-oxobutanoic acid.", "Step 3: Condensation of 2-(4-isopropylphenylamino)-4-oxobutanoic acid with anthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the target compound, 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide." ] } | |
CAS-Nummer |
1223987-06-1 |
Produktname |
5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide |
Molekularformel |
C30H32N4O4 |
Molekulargewicht |
512.61 |
IUPAC-Name |
5-[2,4-dioxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]quinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C30H32N4O4/c1-21(2)22-15-17-24(18-16-22)32-28(36)20-34-26-13-7-6-12-25(26)29(37)33(30(34)38)19-9-8-14-27(35)31-23-10-4-3-5-11-23/h3-7,10-13,15-18,21H,8-9,14,19-20H2,1-2H3,(H,31,35)(H,32,36) |
InChI-Schlüssel |
OMKVSBCHKBREFY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[4-[7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2879601.png)
![N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide](/img/structure/B2879603.png)

![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2879607.png)

![4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2879609.png)
![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2879610.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B2879615.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2879616.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879621.png)
![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2879623.png)